molecular formula C28H28N2O2S B2642335 N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1171997-50-4

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2642335
CAS No.: 1171997-50-4
M. Wt: 456.6
InChI Key: JUIQAGZJDNIIJI-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C28H28N2O2S and its molecular weight is 456.6. The purity is usually 95%.
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Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide (CAS Number: 1171997-50-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

PropertyDetails
Molecular Formula C28H28N2O2S
Molecular Weight 456.6 g/mol
CAS Number 1171997-50-4

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The biological activity can be attributed to the structural features of these compounds, particularly the presence of electron-donating groups and specific substitutions on the phenyl rings.

In a study examining various thiazole derivatives, certain compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for developing new anticancer agents .

Anticonvulsant Activity

Thiazole-based compounds have also been explored for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that specific substitutions enhance anticonvulsant efficacy. For example, compounds with methoxy or dimethyl substitutions on the phenyl ring showed improved activity in preclinical models .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that interactions with cellular targets such as protein kinases or apoptosis pathways may play a crucial role in its therapeutic efficacy .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of specific functional groups was found to enhance their potency.
  • Apoptotic Induction : Compounds related to this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. This is attributed to their ability to scavenge reactive oxygen species (ROS) and modulate neuronal signaling pathways .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2S/c1-20-14-15-25-26(17-20)33-28(29-25)30(19-23-13-8-16-32-23)27(31)18-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-15,17,23-24H,8,13,16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIQAGZJDNIIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.